molecular formula C13H18O4 B14537430 6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol CAS No. 62471-05-0

6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol

Cat. No.: B14537430
CAS No.: 62471-05-0
M. Wt: 238.28 g/mol
InChI Key: KLOMYACJKXHKEL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6,7-dimethoxy-2,2-dimethylchroman-4-one with a reducing agent like sodium borohydride can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives.

Scientific Research Applications

6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol involves its interaction with specific molecular targets and pathways. For instance, its insecticidal activity is attributed to its ability to disrupt the endocrine system of insects, leading to their death. In medicinal applications, the compound may inhibit certain enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct biological activities. Its dual methoxy groups and dimethyl substitution confer unique chemical reactivity and biological properties compared to other benzopyran derivatives.

Properties

CAS No.

62471-05-0

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

6,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-3-ol

InChI

InChI=1S/C13H18O4/c1-13(2)12(14)6-8-5-10(15-3)11(16-4)7-9(8)17-13/h5,7,12,14H,6H2,1-4H3

InChI Key

KLOMYACJKXHKEL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC2=CC(=C(C=C2O1)OC)OC)O)C

Origin of Product

United States

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